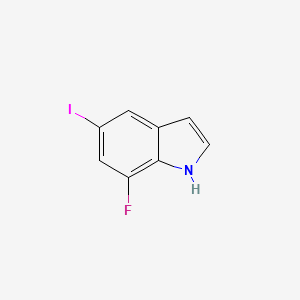

7-フルオロ-5-ヨード-1H-インドール

説明

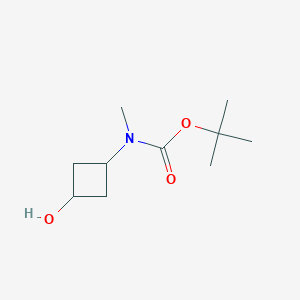

“7-Fluoro-5-iodo-1H-indole” is a heterocyclic organic compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

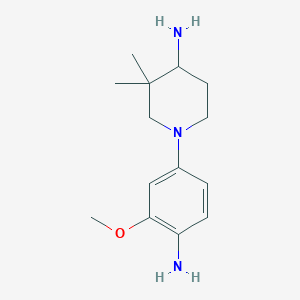

The molecular structure of “7-Fluoro-5-iodo-1H-indole” consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is 261.03 g/mol.

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, 5- (3-benzyloxyprop-1-enyl)-1 H -indole can be obtained via reaction with allylbenzyl ether in the presence of triphenyl phosphine, palladium acetate and silver acetate in dimethylformamide .

科学的研究の応用

有機合成中間体

“7-フルオロ-5-ヨード-1H-インドール” は、有機合成における重要な原料および中間体として機能します。 そのユニークな構造は、医薬品、農薬、染料で使用されるさまざまな複雑な分子を作成するために利用できます .

医薬品用途

インドール誘導体は、がん、細菌感染症、さまざまな障害に対する潜在的な治療を含む、その生物学的活性で知られています . “7-フルオロ-5-ヨード-1H-インドール” の特定の置換パターンは、生物学的標的とのユニークな相互作用を提供する可能性があります。

抗炎症および鎮痛特性

インドール誘導体の中には、その生体内抗炎症および鎮痛活性が評価されているものがあります . “7-フルオロ-5-ヨード-1H-インドール” に存在するフッ素およびヨウ素基は、これらの特性に影響を与える可能性があります。

複雑な分子の合成

インドールコアは、複雑で高度に官能基化された分子を合成するために不可欠な環状付加反応における汎用性の高い構成要素です . “7-フルオロ-5-ヨード-1H-インドール” は、このような合成プロセスにおける重要な成分となる可能性があります。

バイオテクノロジー生産

ハロゲン化インドールは、細菌によるバイオフィルム形成の阻害など、バイオテクノロジーアプリケーションで有望であることが示されています . “7-フルオロ-5-ヨード-1H-インドール” の特定のハロゲンは、これらの効果を高める可能性があります。

作用機序

Target of Action

Indole derivatives, which include 7-fluoro-5-iodo-1h-indole, are known to interact with various biological targets . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of 7-Fluoro-5-iodo-1H-indole with its targets could lead to changes in cellular processes, but more research is needed to confirm this.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Fluoro-5-iodo-1H-indole could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is plausible that 7-Fluoro-5-iodo-1H-indole could have diverse molecular and cellular effects.

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, the future directions in the study of “7-Fluoro-5-iodo-1H-indole” and its derivatives could involve the development of new synthesis methods and the exploration of their potential therapeutic applications.

生化学分析

Biochemical Properties

7-Fluoro-5-iodo-1H-indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including proteases and oxidases. For instance, it inhibits the enzymatic activity of 5-methylindole oxidase in Chromobacterium violaceum and Staphylococcus aureus by binding to the active site or forming an enzyme-inhibitor complex . Additionally, 7-Fluoro-5-iodo-1H-indole acts as a chromogenic substrate for detecting polymeric virulence factors in certain bacterial cultures .

Cellular Effects

The effects of 7-Fluoro-5-iodo-1H-indole on cellular processes are diverse and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 7-Fluoro-5-iodo-1H-indole has been observed to inhibit biofilm formation and persister cell formation, particularly in Escherichia coli and Staphylococcus aureus . These effects are likely mediated through the compound’s interaction with key signaling molecules and transcription factors involved in biofilm and persister cell regulation.

Molecular Mechanism

At the molecular level, 7-Fluoro-5-iodo-1H-indole exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and iodine atoms enhance its binding affinity to enzyme active sites, leading to enzyme inhibition or activation. For example, the binding of 7-Fluoro-5-iodo-1H-indole to proteases results in the inhibition of their catalytic activity, thereby affecting downstream cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Fluoro-5-iodo-1H-indole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of 7-Fluoro-5-iodo-1H-indole on cellular function include sustained inhibition of biofilm formation and persistent cell regulation .

Dosage Effects in Animal Models

The effects of 7-Fluoro-5-iodo-1H-indole vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits biofilm formation and persister cell development . At higher doses, 7-Fluoro-5-iodo-1H-indole may induce toxic or adverse effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

7-Fluoro-5-iodo-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through oxidation and conjugation reactions, leading to the formation of metabolites that retain biological activity . These metabolic pathways influence the compound’s overall efficacy and duration of action, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 7-Fluoro-5-iodo-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cellular membranes and accumulates in target tissues, where it exerts its biochemical effects . The localization and accumulation of 7-Fluoro-5-iodo-1H-indole are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

The subcellular localization of 7-Fluoro-5-iodo-1H-indole is critical for its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . For example, 7-Fluoro-5-iodo-1H-indole may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it inhibits protease activity. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

特性

IUPAC Name |

7-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNWOSWRZMWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735800 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-15-8 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-5-iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)

![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)